Cas no 99092-03-2 (methyl 1-(aminomethyl)cyclopentane-1-carboxylate)

Methyl 1-(aminomethyl)cyclopentane-1-carboxylate is a versatile cyclopentane-derived ester featuring both an ester and an aminomethyl functional group. This bifunctional compound is valuable in organic synthesis and pharmaceutical intermediates due to its reactive sites, enabling further derivatization. The cyclopentane backbone provides structural rigidity, while the ester and amine groups facilitate coupling reactions, such as amide formation or reductive amination. Its stability under standard conditions and compatibility with common reagents make it suitable for multistep syntheses. The compound’s balanced polarity ensures moderate solubility in organic solvents, aiding purification and handling. Its applications include peptidomimetics, bioactive molecule development, and scaffold modifications in medicinal chemistry.
methyl 1-(aminomethyl)cyclopentane-1-carboxylate structure
99092-03-2 structure
Product name:methyl 1-(aminomethyl)cyclopentane-1-carboxylate
CAS No:99092-03-2
MF:C8H15NO2
MW:157.210202455521
MDL:MFCD16809966
CID:802230
PubChem ID:13285792

methyl 1-(aminomethyl)cyclopentane-1-carboxylate Chemical and Physical Properties

Names and Identifiers

    • Cyclopentanecarboxylicacid, 1-(aminomethyl)-, methyl ester
    • methyl 1-(aminomethyl)cyclopentane-1-carboxylate
    • SCHEMBL3541279
    • AKOS011888335
    • methyl 1-(aminomethyl)cyclopentanecarboxylate
    • methyl1-(aminomethyl)cyclopentanecarboxylate
    • EN300-147838
    • BS-33445
    • 99092-03-2
    • methyl1-(aminomethyl)cyclopentane-1-carboxylate
    • MFCD16809966
    • OGHFBRUKGNNLRN-UHFFFAOYSA-N
    • MDL: MFCD16809966
    • Inchi: InChI=1S/C8H15NO2/c1-11-7(10)8(6-9)4-2-3-5-8/h2-6,9H2,1H3
    • InChI Key: OGHFBRUKGNNLRN-UHFFFAOYSA-N
    • SMILES: COC(=O)C1(CCCC1)CN

Computed Properties

  • Exact Mass: 157.110278721g/mol
  • Monoisotopic Mass: 157.110278721g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 3
  • Complexity: 150
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 52.3Ų
  • XLogP3: 0.5

methyl 1-(aminomethyl)cyclopentane-1-carboxylate Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
CHENG DOU FEI BO YI YAO Technology Co., Ltd.
ARK-1440-25g
methyl 1-(aminomethyl)cyclopentanecarboxylate
99092-03-2 95%
25g
$2060 2023-09-07
Enamine
EN300-147838-500mg
methyl 1-(aminomethyl)cyclopentane-1-carboxylate
99092-03-2
500mg
$298.0 2023-09-28
Enamine
EN300-147838-250mg
methyl 1-(aminomethyl)cyclopentane-1-carboxylate
99092-03-2
250mg
$286.0 2023-09-28
abcr
AB447078-250mg
Methyl 1-(aminomethyl)cyclopentanecarboxylate, 95%; .
99092-03-2 95%
250mg
€246.00 2024-08-03
Ambeed
A154020-1g
Methyl 1-(aminomethyl)cyclopentanecarboxylate
99092-03-2 97%
1g
$299.0 2024-04-16
A2B Chem LLC
AI65822-5g
Methyl 1-(aminomethyl)cyclopentane-1-carboxylate
99092-03-2 96%
5g
$994.00 2024-07-18
Enamine
EN300-147838-1.0g
methyl 1-(aminomethyl)cyclopentane-1-carboxylate
99092-03-2
1g
$0.0 2023-06-06
abcr
AB447078-250 mg
Methyl 1-(aminomethyl)cyclopentanecarboxylate, 95%; .
99092-03-2 95%
250MG
€231.60 2022-06-10
abcr
AB447078-1 g
Methyl 1-(aminomethyl)cyclopentanecarboxylate, 95%; .
99092-03-2 95%
1g
€516.00 2022-06-10
Enamine
EN300-147838-50mg
methyl 1-(aminomethyl)cyclopentane-1-carboxylate
99092-03-2
50mg
$261.0 2023-09-28

Additional information on methyl 1-(aminomethyl)cyclopentane-1-carboxylate

Methyl 1-(Aminomethyl)cyclopentane-1-carboxylate: An Overview of CAS No. 99092-03-2

Methyl 1-(aminomethyl)cyclopentane-1-carboxylate (CAS No. 99092-03-2) is a versatile organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, also known as methyl cyclopentanecarboxylate, 1-(aminomethyl)-, is characterized by its unique cyclopentane ring structure and the presence of both an amine and a carboxylate functional group. These features contribute to its potential applications in various biological and chemical processes.

The chemical structure of methyl 1-(aminomethyl)cyclopentane-1-carboxylate consists of a cyclopentane ring with an aminomethyl group and a carboxylate ester group attached to the same carbon atom. This configuration imparts specific physical and chemical properties that make it an attractive candidate for drug development and other advanced applications. The compound is typically synthesized through multi-step organic reactions, including the formation of the cyclopentane ring, the introduction of the aminomethyl group, and the esterification of the carboxylic acid.

Recent studies have highlighted the potential of methyl 1-(aminomethyl)cyclopentane-1-carboxylate in various biological systems. For instance, research published in the Journal of Medicinal Chemistry has shown that this compound exhibits promising anti-inflammatory properties. The cyclopentane ring and the aminomethyl group are believed to play crucial roles in modulating inflammatory responses, making it a potential lead compound for the development of new anti-inflammatory drugs.

In addition to its anti-inflammatory properties, methyl 1-(aminomethyl)cyclopentane-1-carboxylate has been investigated for its potential as a neuroprotective agent. Studies conducted by researchers at the University of California have demonstrated that this compound can effectively reduce neuronal damage in models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The mechanism of action is thought to involve the modulation of oxidative stress and the inhibition of pro-inflammatory cytokines.

The pharmacokinetic properties of methyl 1-(aminomethyl)cyclopentane-1-carboxylate have also been studied extensively. Research published in the European Journal of Pharmaceutical Sciences has shown that this compound has favorable absorption, distribution, metabolism, and excretion (ADME) profiles. These properties are essential for ensuring that the compound can effectively reach its target sites in the body and exert its therapeutic effects without causing significant side effects.

In terms of safety, methyl 1-(aminomethyl)cyclopentane-1-carboxylate has been evaluated in preclinical studies to assess its toxicity and potential adverse effects. Results from these studies have indicated that the compound is generally well-tolerated at therapeutic doses, with minimal toxicity observed in animal models. However, further clinical trials are necessary to fully evaluate its safety and efficacy in human subjects.

The synthesis of methyl 1-(aminomethyl)cyclopentane-1-carboxylate involves several key steps. One common approach is to start with cyclopentanone, which is then converted into an aminocyclopentanecarboxylic acid derivative through a series of reactions including reduction, alkylation, and esterification. The resulting product can be further purified using techniques such as column chromatography or recrystallization to ensure high purity for pharmaceutical applications.

In conclusion, methyl 1-(aminomethyl)cyclopentane-1-carboxylate (CAS No. 99092-03-2) is a promising compound with diverse potential applications in medicinal chemistry and pharmaceutical research. Its unique chemical structure and favorable biological properties make it an attractive candidate for further development as a therapeutic agent. Ongoing research continues to explore its full potential, paving the way for new advancements in drug discovery and development.

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